

Technical Whitepaper: 5-Methyl-4-phenylthiazole

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Compound of Interest

Compound Name: *Thiazole, 5-methyl-4-phenyl-*

CAS No.: *1826-18-2*

Cat. No.: *B156318*

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Physicochemical Profile, Synthetic Pathways, and Medicinal Utility

Executive Summary

5-Methyl-4-phenylthiazole (CAS 1826-18-2) represents a critical heteroaromatic scaffold in modern drug discovery, serving as a bioisostere for pyridine and imidazole moieties in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its isomer 4-methyl-5-phenylthiazole, this specific regioisomer offers a unique steric and electronic profile due to the positioning of the lipophilic phenyl group at C4 and the electron-donating methyl group at C5. This guide provides a comprehensive technical analysis of its properties, a validated Hantzsch synthesis protocol, and a strategic map of its reactivity for downstream functionalization.

Part 1: Structural & Physicochemical Characterization[1]

The physicochemical behavior of 5-methyl-4-phenylthiazole is governed by the electron-deficient nature of the thiazole ring, modulated by the conjugation of the C4-phenyl ring and the hyperconjugative donation of the C5-methyl group.

Identity and Constants

Property	Data	Notes
IUPAC Name	5-Methyl-4-phenyl-1,3-thiazole	
CAS Number	1826-18-2	Distinct from 4-methyl isomer (19968-61-7)
Molecular Formula	C ₁₀ H ₉ NS	
Molecular Weight	175.25 g/mol	
Physical State	Viscous Oil / Low-melting Solid	Tendency to supercool; crystallizes upon high purity.[1]
LogP (Predicted)	-3.0	Highly lipophilic; requires organic co-solvents (DMSO, DCM).
pKa (Conjugate Acid)	-2.5 - 3.0	Weak base; protonation occurs at N3.
Solubility	DCM, THF, DMSO, Ethanol	Insoluble in water.

Spectral Fingerprint (¹H-NMR)

The proton NMR spectrum is diagnostic for confirming regiochemistry, particularly the distinct chemical shift of the C2-proton.

- C2-H: δ 8.70 – 8.90 ppm (Singlet). This proton is highly deshielded due to the adjacent nitrogen and sulfur atoms.
- Phenyl-H: δ 7.30 – 7.65 ppm (Multiplet, 5H).
- C5-CH₃: δ 2.40 – 2.55 ppm (Singlet). The shift is slightly downfield compared to a standard benzylic methyl due to the electron-withdrawing nature of the thiazole ring.

Part 2: Synthetic Pathways (Hantzsch Thiazole Synthesis)

The most robust and regioselective route to 5-methyl-4-phenylthiazole is the Hantzsch Thiazole Synthesis. This method utilizes the condensation of an α -haloketone with a thioamide.

Retrosynthetic Logic

To achieve the 4-phenyl-5-methyl substitution pattern, the carbonyl carbon of the α -haloketone precursor must bear the phenyl ring, while the alpha-carbon bears the methyl group.

- Precursor A (Electrophile): 2-Bromo-1-phenylpropan-1-one (α -Bromopropiophenone).
- Precursor B (Nucleophile): Thioformamide (or Formamide + P_2S_5 in situ).

Validated Protocol

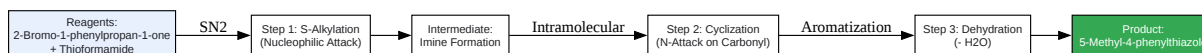
Note: Thioformamide is unstable; this protocol uses an in-situ generation method or a stable surrogate like formamidine disulfide if applicable, but the direct Hantzsch is described below.

Step-by-Step Methodology:

- Reagent Preparation: In a round-bottom flask, dissolve 2-bromo-1-phenylpropan-1-one (1.0 equiv) in absolute ethanol (0.5 M concentration).
- Thioamide Addition: Add Thioformamide (1.1 equiv). Alternatively, use thiourea to generate the 2-aminothiazole, followed by diazotization/dediazoniation if the 2-unsubstituted parent is difficult to access directly.
- Cyclization: Heat the mixture to reflux for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) will show the consumption of the bromoketone.
- Workup: Cool to room temperature. Neutralize the hydrobromide salt formed with saturated $NaHCO_3$ solution.
- Extraction: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over $MgSO_4$, and concentrate.[2]
- Purification: Flash column chromatography (SiO_2 , 10-20% EtOAc in Hexanes) yields the target thiazole.

Mechanistic Visualization

The following diagram illustrates the condensation, cyclization, and dehydration steps that ensure regioselectivity.



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Caption: Mechanistic flow of the Hantzsch synthesis ensuring 4-phenyl-5-methyl regiochemistry.

Part 3: Reactivity Profile & Functionalization

The chemical utility of 5-methyl-4-phenylthiazole lies in its ability to undergo selective functionalization, primarily at the C2 position.

C2-Lithiation (The "Gateway" Reaction)

The C2 proton is the most acidic site (pKa ~29) due to the inductive effect of the adjacent Nitrogen and Sulfur.

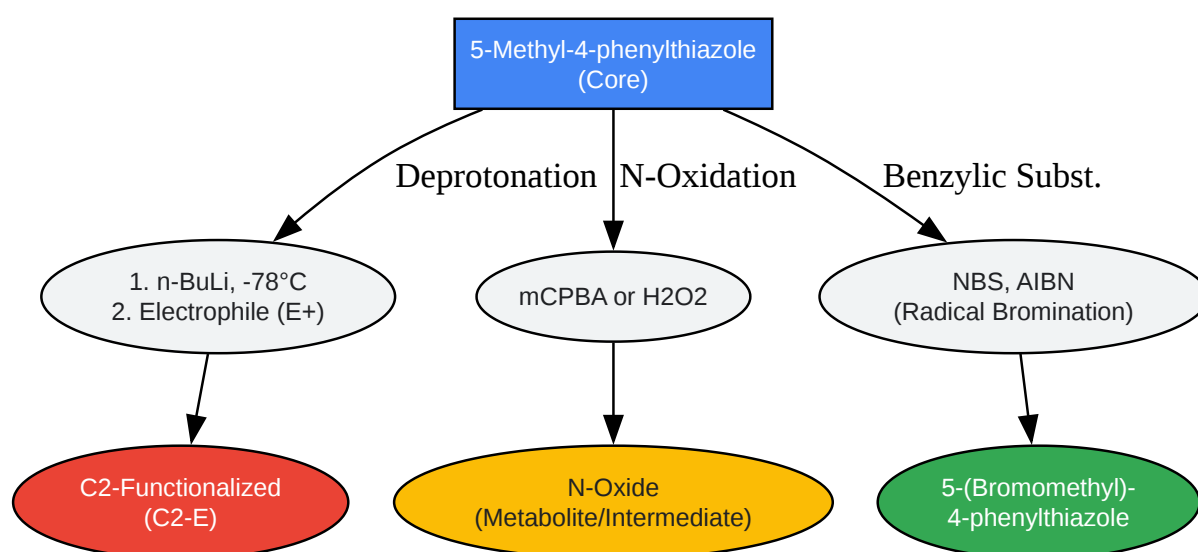
- Reagent: n-Butyllithium (n-BuLi) or LDA.
- Conditions: THF, -78°C, inert atmosphere (Ar/N₂).
- Outcome: Formation of the 2-lithio-5-methyl-4-phenylthiazole species.
- Application: This lithiated species acts as a potent nucleophile, reacting with:
 - Aldehydes/Ketones → Secondary/Tertiary alcohols.
 - CO₂ → Thiazole-2-carboxylic acid.
 - Halogens (I₂) → 2-Iodo-5-methyl-4-phenylthiazole (precursor for Suzuki coupling).

Electrophilic Aromatic Substitution (EAS)

The thiazole ring is electron-deficient, making EAS difficult. However, the presence of the electron-donating Methyl at C5 and Phenyl at C4 modulates this.

- Nitration: Occurs preferentially on the phenyl ring (para-position) rather than the thiazole ring, as the thiazole nitrogen protonates in acidic media, deactivating the heterocyclic ring further.

Reactivity Map



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Caption: Divergent synthetic utility of the 5-methyl-4-phenylthiazole scaffold.

Part 4: Medicinal Chemistry Applications

In drug design, 5-methyl-4-phenylthiazole is often utilized as a lipophilic linker or a scaffold constraint.

- CYP51 Inhibitors: The thiazole nitrogen can coordinate with the heme iron of fungal CYP51, similar toazole antifungals. The 4-phenyl group fills the hydrophobic pocket of the enzyme.
- Tubulin Polymerization Inhibitors: Derivatives where the C2 position is substituted with hydrazines or amides have shown potent anticancer activity (IC₅₀ values in the low

micromolar range against A549 cell lines).

- Bioisosterism: It serves as a non-classical bioisostere for 1,2,4-triazoles and pyridines, offering altered metabolic stability (t_{1/2}) and solubility profiles.

References

- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives. Taylor & Francis Online. Available at: [\[Link\]](#)
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Sources

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- 2. [researchgate.net](https://www.researchgate.net) [\[researchgate.net\]](https://www.researchgate.net)
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